molecular formula C20H15FN4O2 B10984128 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide

Cat. No.: B10984128
M. Wt: 362.4 g/mol
InChI Key: DBYOZLBASKPFRR-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that features a complex structure combining a pyridazinone ring, a fluorophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Ring: The pyridazinone core can be synthesized by reacting hydrazine derivatives with diketones under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using fluorobenzene derivatives and appropriate catalysts.

    Coupling with Indole Derivative: The final step involves coupling the pyridazinone intermediate with an indole derivative through an acylation reaction, typically using acetic anhydride or similar reagents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyridazinone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an inhibitor of various enzymes and receptors. It is studied for its interactions with proteins and its ability to modulate biological pathways.

Medicine

In medicine, 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals, leveraging its biological activity and chemical stability.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various protein sites, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyridazinone ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide is unique due to the presence of the fluorine atom, which significantly influences its electronic properties and biological activity. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for drug development.

Properties

Molecular Formula

C20H15FN4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C20H15FN4O2/c21-14-6-4-13(5-7-14)16-8-9-20(27)25(24-16)12-19(26)23-18-3-1-2-17-15(18)10-11-22-17/h1-11,22H,12H2,(H,23,26)

InChI Key

DBYOZLBASKPFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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